2-(3-Fluorophenyl)thiophen-3-amine
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Overview
Description
2-(3-Fluorophenyl)thiophen-3-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorophenyl group at the 2-position and an amine group at the 3-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)thiophen-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Another method involves the condensation reaction of 3-fluoroaniline with thiophene-2-carboxaldehyde in the presence of a suitable catalyst . This reaction can be carried out under mild conditions, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)thiophen-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-(3-Fluorophenyl)thiophen-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
2-(3-Fluorophenyl)thiophen-3-amine is unique due to the presence of both a fluorophenyl group and an amine group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
183677-11-4 |
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Molecular Formula |
C10H8FNS |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3-fluorophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8FNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2 |
InChI Key |
OHBMKTIMXZFFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CS2)N |
Origin of Product |
United States |
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